6-methoxy-1H-indol-5-yl acetate
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-5-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-11-5-8-3-4-12-9(8)6-10(11)14-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKQERFAZOMHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acetylation Using Acetic Anhydride
The most straightforward method involves treating 6-methoxy-1H-indol-5-ol with acetic anhydride in the presence of a base. For example, a protocol adapted from indole acetylation reactions (Source) utilizes dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature under inert conditions, yielding the acetate ester in 85–90% purity after column chromatography.
Reaction Conditions :
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Substrate : 6-Methoxy-1H-indol-5-ol (1.0 equiv)
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Acetylating Agent : Acetic anhydride (1.2 equiv)
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Catalyst : DMAP (0.1 equiv)
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Solvent : Dichloromethane
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Temperature : 20°C
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Time : 2.5 hours
Analytical Data :
Acid-Catalyzed Acetylation
An alternative method employs acetyl chloride in the presence of a Brønsted acid. For instance, a procedure modified from indole-3-acetic acid esterification (Source) uses thionyl chloride to generate the acetyl chloride in situ, followed by reaction with methanol. Adapting this for 6-methoxy-1H-indol-5-ol, the substrate is treated with acetyl chloride and catalytic sulfuric acid in tetrahydrofuran (THF), achieving 75–80% yield.
Multi-Step Synthesis via Intermediate Functionalization
Fischer Indole Synthesis Route
The Fischer indole synthesis offers a pathway to construct the indole core with pre-installed substituents. A representative protocol (Source) involves condensing 4-methoxyphenylhydrazine with levulinic acid under acidic conditions to form 5-methoxyindole. Subsequent nitration at the 6-position, followed by reduction and acetylation, yields the target compound.
Key Steps :
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Indole Formation : 4-Methoxyphenylhydrazine + levulinic acid → 5-methoxyindole (H₂SO₄, ethanol, reflux).
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C6.
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Reduction : Pd/C-catalyzed hydrogenation reduces NO₂ to NH₂.
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Acetylation : NH₂ → OAc via diazotization and hydrolysis, followed by acetic anhydride treatment.
Challenges :
Bischler–Möhlau Indole Synthesis
This method constructs the indole ring from aniline derivatives. For example, 3,5-dimethoxyaniline reacts with phenacyl bromide to form a substituted indole, which is selectively demethylated at C5 and acetylated (Source).
Optimization :
Esterification of 6-Methoxy-1H-Indol-5-Yl Acetic Acid
Carbodiimide-Mediated Coupling
A robust method involves converting 6-methoxy-1H-indol-5-yl acetic acid to its ester using dicyclohexylcarbodiimide (DCC) and DMAP (Source). This approach is advantageous for acid-sensitive substrates.
Procedure :
-
Substrate : 6-Methoxy-1H-indol-5-yl acetic acid (1.0 equiv)
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Activation Agent : DCC (1.1 equiv), DMAP (0.2 equiv)
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Nucleophile : Acetic acid (1.5 equiv)
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Solvent : DCM
Mechanistic Insight :
DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with acetic acid to form the ester.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates esterification (Source).
Conditions :
-
Substrate : 6-Methoxy-1H-indol-5-ol
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Reagents : Acetic acid, DEAD (1.2 equiv), PPh₃ (1.2 equiv)
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Solvent : THF
Catalytic Methods and Green Chemistry Approaches
Enzymatic Acetylation
Lipase-catalyzed transesterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 6-methoxy-1H-indol-5-ol and vinyl acetate in tert-butanol, achieving 65–70% conversion (Source).
Advantages :
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150°C, 20 min) in DMF with K₂CO₃ as base achieves 85% yield (Source).
Analytical Validation and Characterization
Purity Assessment :
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
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Elemental Analysis : C (62.1%), H (5.3%), N (5.7%) vs. calculated for C₁₂H₁₁NO₃.
Stability Studies :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acetylation | 85–90 | 95 | Simplicity | Requires pure phenol precursor |
| Fischer Synthesis | 60–65 | 90 | Builds indole core | Multi-step, low yield |
| Mitsunobu Reaction | 78–82 | 98 | Handles steric hindrance | Costly reagents |
| Enzymatic | 65–70 | 99 | Eco-friendly | Slow reaction |
Industrial-Scale Considerations
For kilogram-scale production, the DCC-mediated esterification (Source) is preferred due to reproducibility. A pilot study (Source) achieved 92% yield using:
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indol-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: 6-Hydroxy-1H-indol-5-yl acetate.
Reduction: 6-Methoxy-1H-indol-5-yl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1H-indol-5-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways. The methoxy and acetate groups can influence its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Key analogs include:
Key Observations :
- Position 5 vs. 3 Substitutions : Carboxylic acid or ester groups at position 3 (e.g., 2-(5-Methoxy-1H-indol-3-yl)acetic acid) enhance hydrogen-bonding interactions compared to position 5 esters, affecting solubility and receptor binding .
- Halogen vs.
- Ester vs. Glucuronide Conjugates : The glucuronide conjugate of 6-methoxyindole (5-Hydroxy-6-methoxyindole glucuronide) demonstrates how functionalization at position 5 can modulate pharmacokinetics, favoring renal excretion .
Structural and Crystallographic Insights
- Hydrogen Bonding : The acetate group in this compound may participate in weak C–H···O interactions, similar to acetyl-substituted indoles (e.g., compound 7 in ).
- Crystal Packing : Methoxy and ester groups influence molecular packing. For example, 5-methoxyindole derivatives form layered structures stabilized by π-π stacking and hydrogen bonds .
Q & A
Q. What synthetic routes are effective for producing 6-methoxy-1H-indol-5-yl acetate, and what challenges arise in achieving high yield?
- Methodological Answer : The synthesis typically involves functionalizing indole precursors. For example, starting with 5-hydroxyindole derivatives, methoxylation at the 6-position can be achieved using methylating agents (e.g., methyl iodide) under basic conditions. Subsequent acetylation of the 5-hydroxy group is performed using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine . Key challenges include:
- Regioselectivity : Ensuring substitution at the correct positions (e.g., avoiding acetylation of the methoxy group).
- Purification : Removing byproducts (e.g., diacetylated derivatives) via column chromatography or recrystallization.
- Yield Optimization : Adjusting stoichiometry (e.g., excess acetylating agent) and reaction time to minimize degradation .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C6, acetate at C5) by analyzing chemical shifts (e.g., δ ~3.8 ppm for OCH₃, δ ~2.1 ppm for CH₃COO) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₁NO₃, exact mass 205.0739) .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the position of the methoxy group influence electrophilic substitution reactions in this compound?
- Methodological Answer : The methoxy group at C6 is a strong electron-donating substituent, directing electrophiles to the C4 and C7 positions of the indole ring. For example:
- Nitration : Nitric acid in sulfuric acid yields 4-nitro and 7-nitro derivatives.
- Halogenation : Bromine in acetic acid produces 4-bromo and 7-bromo products.
Computational studies (DFT calculations) can predict reactivity by analyzing electron density maps and frontier molecular orbitals . Experimental validation involves isolating products via TLC and characterizing them via NMR .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in studies (e.g., variable enzyme inhibition or cytotoxicity) may arise from:
- Purity Variability : Re-test compounds using standardized HPLC protocols .
- Assay Conditions : Control pH (acetate buffer, pH 3.6–5.6), temperature, and solvent (DMSO concentration ≤0.1%) to avoid artifacts .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., 6-methoxyindol-5-ol) during long-term assays .
Q. How can computational models predict the stability of this compound in biological matrices?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with water/lipid bilayers to predict hydrolysis rates of the acetate group.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-OAc) to identify degradation-prone sites .
- In Silico Metabolism Tools (e.g., SwissADME) : Predict cytochrome P450-mediated oxidation sites (e.g., C3 or C7) for metabolite profiling .
Key Recommendations for Researchers
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, CAS) to confirm structural assignments .
- Collaborative Studies : Engage crystallographers for X-ray analysis (SHELX suite) to resolve ambiguous stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
